molecular formula C18H14N8OS B4224616 2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4224616
M. Wt: 390.4 g/mol
InChI Key: ZCQSRKKYVOKNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a benzimidazole core fused with a pyrazol-3-one ring and a tetrazole-thioether substituent. Its structural complexity arises from the integration of three distinct pharmacophores:

  • Benzimidazole: Known for its role in DNA intercalation and enzyme inhibition .
  • Pyrazol-3-one: Imparts hydrogen-bonding capabilities and metabolic stability .
  • Tetrazole-thioether: Enhances lipophilicity and redox activity .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8OS/c27-16-10-12(22-26(16)17-19-14-8-4-5-9-15(14)20-17)11-28-18-21-23-24-25(18)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSRKKYVOKNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NC3=CC=CC=C3N2)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole precursors, followed by their coupling through a thioether linkage. The final step involves the formation of the pyrazolone ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is critical in cancer cell mitosis. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to exhibit activity against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity . Benzimidazole derivatives have been extensively studied for their effectiveness against bacterial and fungal infections. In vitro studies have indicated that similar compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, making them suitable candidates for further development as antimicrobial agents .

Antioxidant Effects

Research indicates that compounds containing the benzimidazole and pyrazolone frameworks possess antioxidant properties . These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of 2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Formation of Benzimidazole Derivatives : The initial step often involves the condensation of o-phenylenediamine with carboxylic acids to form benzimidazole derivatives.
  • Introduction of Pyrazolone Moiety : The pyrazolone ring can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Functionalization with Tetrazole : The incorporation of the tetrazole group can be achieved through cycloaddition reactions or by using pre-synthesized tetrazole derivatives.

Biological Evaluations

Biological evaluations of the compound have been conducted to assess its efficacy and safety profile. Studies typically involve:

  • In vitro assays : These include cytotoxicity tests on various cancer cell lines and antimicrobial susceptibility testing against pathogenic microorganisms.
Assay Type Target Outcome
CytotoxicityCancer cell linesSignificant inhibition
AntimicrobialBacterial strainsEffective at low concentrations
Antioxidant assaysFree radical scavengingHigh radical scavenging activity

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Anticancer Activity : A study demonstrated that a related benzimidazole derivative exhibited IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer properties .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of similar compounds against multidrug-resistant bacterial strains, showcasing their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences Reference
Target Compound Benzimidazole + Pyrazol-3-one + Tetrazole-thioether Not explicitly reported (NER) Unique combination of redox-active tetrazole and pyrazol-one -
6-(1H-Benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)thiazol Benzimidazole + Thiazole Antitumor (DNA intercalation) Replaces pyrazol-one with thiazole; lacks tetrazole-thioether
5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzimidazole + Hydroxyalkyl Antimicrobial Simpler substituents; no pyrazol-one or tetrazole
(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Pyrazole + Thiazolo-triazole NER More complex fused-ring system; lacks benzimidazole
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thioether + Pyrazole NER Shares tetrazole-thioether but lacks benzimidazole core

Chemical Reactivity and Stability

  • Tetrazole-Thioether vs. Thiazole Derivatives : The tetrazole-thioether group in the target compound may exhibit higher oxidative stability compared to thiazole derivatives (e.g., 6-(1H-Benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)thiazol), which are prone to ring-opening under acidic conditions .
  • Pyrazol-3-one vs. Pyrazol-5-one : The pyrazol-3-one moiety in the target compound likely offers better hydrogen-bonding capacity than pyrazol-5-one derivatives (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one), enhancing target affinity .

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one (referred to as "the compound" hereafter) is a novel pyrazolone derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies, including the compound's synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzimidazole moiety, known for its biological significance.
  • A tetrazole ring, which enhances its pharmacological properties.
  • A pyrazolone framework, contributing to its diverse biological activities.

Antiparasitic Activity

Research has indicated that compounds with similar structures exhibit significant antiparasitic effects. For instance, benzimidazole derivatives have demonstrated activity against helminths by disrupting tubulin polymerization, which is crucial for parasite motility and reproduction. The compound's structural components suggest potential efficacy against parasitic infections, similar to other benzimidazole derivatives that have shown anthelmintic properties in vitro .

Anticancer Properties

The anticancer potential of the compound is supported by studies on related benzimidazole and pyrazolone derivatives. These compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with cellular pathways .

Antimicrobial Activity

The antimicrobial activity of the compound has been evaluated against several bacterial strains. Compounds with a similar benzimidazole backbone have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, some derivatives have achieved MIC values comparable to standard antibiotics . The presence of bulky hydrophobic groups in the structure may enhance its ability to penetrate bacterial membranes.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Disruption of Tubulin Polymerization : This is a common mechanism among benzimidazole derivatives affecting cell division in parasites and cancer cells.
  • Antioxidant Properties : The compound may exhibit radical scavenging activity, contributing to its overall biological profile .

Case Study 1: Antiparasitic Efficacy

A study focusing on a series of benzimidazole derivatives found that certain compounds exhibited potent anthelmintic activity against Trichinella spiralis larvae in vitro. The results indicated that structural modifications significantly influenced their efficacy .

Case Study 2: Anticancer Activity

Another investigation into pyrazolone compounds revealed that specific derivatives led to a marked decrease in cell viability in MCF-7 cells. The study highlighted the importance of the substituents on the pyrazolone ring in enhancing anticancer activity .

Comparative Analysis

Compound TypeBiological ActivityReference
Benzimidazole DerivativesAntiparasitic, Anticancer
Pyrazolone CompoundsAnticancer
Tetrazole DerivativesAntimicrobial

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves multi-step condensation reactions. A standard approach includes:

  • Step 1 : Condensation of benzimidazole derivatives with hydrazones under acidic/basic conditions to form the pyrazolone core .
  • Step 2 : Thioether linkage formation between the pyrazolone and 1-phenyl-1H-tetrazole-5-thiol using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and catalyst optimization (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • X-ray crystallography : Resolve crystal packing and bond geometries using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., benzimidazole protons at δ 7.2–8.1 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~480–500 Da) .
    • HPLC : Assess purity (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted tetrazole intermediates) that may interfere with activity .
  • Dose-response curves : Compare EC₅₀ values across studies to normalize potency metrics .

Q. How can multi-step synthesis be optimized to improve yields and reduce side products?

Optimization Parameter Strategy Example
Reaction Efficiency Use continuous flow reactors for exothermic stepsImproved yield (65% → 82%) in thioether coupling
Solvent Selection Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesisReduced toxicity, similar yield (~75%)
Catalyst Loading Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃)FeCl₃ reduced reaction time by 40%

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Photostability : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC .
  • Hydrolysis Studies : Test stability at pH 3–10; pyrazolone rings are prone to alkaline hydrolysis (t₁/₂ = 12–24 hrs at pH 10) .
  • Microbial Degradation : Use soil slurry models with LC-MS/MS to identify metabolites (e.g., sulfoxide derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Substituent Modification Biological Impact Reference
Benzimidazole → Benzothiazole Increased anti-inflammatory activity (IC₅₀: 12 μM → 8 μM)
Tetrazole → Triazole Improved solubility (logP: 3.2 → 2.5) but reduced antimicrobial potency
Methyl → Fluoro substitution Enhanced metabolic stability (t₁/₂: 2.1 hrs → 4.3 hrs in liver microsomes)

Q. What analytical techniques address stability challenges during storage and handling?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ≈ 180°C) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation .

Methodological Tools and Resources

  • Crystallography Software : SHELXL (structure refinement) , ORTEP-3 (thermal ellipsoid plots) .
  • Reaction Monitoring : In-situ FTIR for real-time tracking of carbonyl intermediates .
  • Data Analysis : Multi-variate statistical tools (e.g., PCA) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.